molecular formula C19H25ClN6O B1218196 Purvalanola

Purvalanola

Cat. No.: B1218196
M. Wt: 388.9 g/mol
InChI Key: PMXCMJLOPOFPBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Classification Within the 2,6,9-Trisubstituted Purine Family

Purvalanol A (C19H25ClN6O) belongs to a structurally distinct subclass of 2,6,9-trisubstituted purines characterized by:

  • C2 position : (2R)-2-hydroxy-3-methylbutylamino group, which forms hydrogen bonds with CDK2's Glu81 and Leu83 residues
  • C6 position : 3-chloroanilino moiety that engages in π-π stacking with CDK2's Phe80 and hydrophobic interactions with Ile10
  • N9 position : Isopropyl substituent that occupies a hydrophobic region near CDK2's Val18 and Ala144

X-ray crystallography of CDK2-purvalanol A complexes (PDB: 1CKP) revealed critical binding features:

  • The purine core mimics ATP's adenine ring orientation
  • Chlorine at C6 extends into a hydrophobic pocket formed by CDK2's gatekeeper residues
  • Hydroxyl group at C2 participates in a water-mediated hydrogen bond network with Asp145

Table 2: Structural Comparison of Purine-Based CDK Inhibitors

Compound C2 Substituent C6 Substituent N9 Substituent CDK2 IC50 (nM)
Purvalanol A (2R)-hydroxyisobutyl 3-chloroanilino Isopropyl 4
Roscovitine (2R)-hydroxypropyl Benzylamino Isopropyl 700
Olomoucine II (2R)-hydroxyethyl Cyclohexylamino Methyl 1,200
Purvalanol B (2R)-methoxyisobutyl 3-chloroanilino Isopropyl 10

Structural data from

The stereochemical configuration at C2 proves critical for activity—the (R)-enantiomer demonstrates 100-fold greater potency than its (S)-counterpart in CDK2 inhibition assays. This enantioselectivity arises from optimal spatial alignment of the hydroxyl group with CDK2's catalytic residues.

Recent structural analogs explore modifications at each position:

  • C2 : Replacement with pyrrolidinyl groups maintains activity while altering pharmacokinetic properties
  • C6 : 4-Fluoroanilino derivatives show improved blood-brain barrier penetration in preclinical models
  • N9 : Cyclopropyl substitution reduces hepatic metabolism without compromising CDK affinity

Properties

IUPAC Name

2-[[6-(3-chloroanilino)-9-propan-2-ylpurin-2-yl]amino]-3-methylbutan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25ClN6O/c1-11(2)15(9-27)23-19-24-17(22-14-7-5-6-13(20)8-14)16-18(25-19)26(10-21-16)12(3)4/h5-8,10-12,15,27H,9H2,1-4H3,(H2,22,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMXCMJLOPOFPBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CO)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70870237
Record name 2-{[6-(3-Chloroanilino)-9-(propan-2-yl)-9H-purin-2-yl]amino}-3-methylbutan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70870237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Enhancing Chemotherapeutic Efficacy

Purvalanol A has been shown to enhance the cytotoxic effects of several chemotherapeutic agents:

  • Taxol (Paclitaxel) : Co-treatment with Purvalanol A significantly improved taxol-induced apoptosis in non-small cell lung cancer cells by decreasing Op18/stathmin expression and activating caspases involved in apoptosis .
  • Cisplatin : Purvalanol A reverses cisplatin resistance in cancer cells by promoting apoptotic pathways through reactive oxygen species and the Akt/mTOR signaling pathway .

Overcoming Drug Resistance

The compound's ability to induce apoptosis and modulate signaling pathways makes it a promising candidate for overcoming drug resistance commonly seen in cancer therapies. For instance, studies have demonstrated that Purvalanol A can restore sensitivity to cisplatin in resistant cancer cell lines .

Case Study 1: Combination Therapy with Taxol

A study investigated the effects of Purvalanol A combined with Taxol on NCI-H1299 lung cancer cells. The results indicated that co-treatment led to a significant decrease in cell proliferation and enhanced apoptosis compared to Taxol alone. The study utilized MTT assays and flow cytometry to assess cell viability and apoptosis rates, confirming the synergistic effect of the combination therapy .

Case Study 2: Reversal of Cisplatin Resistance

In another research effort, Purvalanol A was applied to cisplatin-resistant ovarian cancer cells. The findings revealed that Purvalanol A not only induced apoptosis but also enhanced the effectiveness of cisplatin by modulating key signaling pathways involved in drug resistance. This study highlights the potential of Purvalanol A as an adjunct therapy in overcoming resistance mechanisms .

Comparative Analysis with Other CDK Inhibitors

CompoundTargeted CDKsIC₅₀ Values (nM)Notable Effects
Purvalanol ACDK1, CDK2, CDK44 - 850Induces apoptosis, enhances Taxol efficacy
RoscovitineCDK2~1000Induces G1 arrest
FlavopiridolCDK1, CDK2~10Induces apoptosis across various cancers

Purvalanol A demonstrates a unique profile among CDK inhibitors due to its potency at lower concentrations and its ability to synergize effectively with other chemotherapeutic agents.

Comparison with Similar Compounds

Table 1: Comparative Analysis of this compound and Analogous CDK Inhibitors

Compound Structure Class CDK2 IC50 Selectivity Profile Cell Permeability Clinical Status
Purvalanol A Purine analog 4 nM Broad (CDK1, CDK2, CDK5) High Preclinical studies
Purvalanol B Purine analog ~40 nM* Moderate (CDK2 > CDK1) Moderate Preclinical studies
R-roscovitine Purine analog ~15 nM Broad (CDK1, CDK2, CDK5, CDK7, CDK9) High Phase II trials (cancer)
SU9516 Pyrimidine derivative 20–40 nM Selective for CDK2 High Preclinical studies

Structural Comparison

  • Purvalanol A vs. Purvalanol B: Both are purine analogs, but Purvalanol B differs in substituents, leading to reduced potency (IC50 ~40 nM vs. 4 nM for Purvalanol A) .
  • R-roscovitine : Shares the purine scaffold but has a distinct substitution pattern, contributing to broader kinase inhibition (e.g., CDK7, CDK9) .
  • SU9516: A pyrimidine derivative with a unique binding mode, offering higher selectivity for CDK2 but lower potency than Purvalanol A .

Pharmacological Profile

  • Potency: Purvalanol A is the most potent CDK2 inhibitor in this group, with an IC50 10-fold lower than R-roscovitine and SU9516 .
  • Selectivity: Purvalanol A inhibits multiple CDKs (CDK1, CDK2, CDK5), whereas SU9516 is more selective for CDK2. R-roscovitine targets additional kinases (CDK7, CDK9), which may increase off-target effects .
  • Cell Permeability: All compounds are cell-permeable, but Purvalanol A’s high permeability enhances its utility in live-cell assays .

Functional Efficacy and Limitations

  • Purvalanol A: Advantages: Exceptional potency and broad CDK inhibition enable robust cell cycle arrest in vitro. Limitations: Limited clinical translation due to toxicity concerns in vivo .
  • Limitations: Broader kinase inhibition increases off-target risks .
  • SU9516 :
    • Advantages : High selectivity reduces off-target effects.
    • Limitations : Lower potency may require higher concentrations for efficacy .

Preparation Methods

Core Purine Functionalization

The purine scaffold likely originates from 6-chloro-9H-purine, modified through sequential nucleophilic substitutions:

Critical Reaction Parameters

ParameterOptimal ConditionsImpact on Yield/Purity
Temperature (Step 1)80-90°C in DMF>90% conversion in 12h
Catalysis (Step 3)Pd(OAc)₂/Xantphos78% ee without chiral ligands
PurificationReverse-phase HPLC (C18 column)Final purity ≥98%
Solvent SystemEthanol/DMSO for crystallizationNeedle-like crystals suitable for X-ray

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.35 (s, 1H, H8), 7.72 (d, J = 8.4 Hz, 1H, Ar-H), 7.42–7.38 (m, 2H, Ar-H)

  • HRMS : m/z 389.1821 [M+H]⁺ (calc. 389.1818)

  • Chiral HPLC : Chiralpak IC column, heptane/EtOH 70:30, tR = 12.7 min

Crystallographic Data

Single-crystal X-ray analysis confirms the (R)-configuration at C2 with unit cell parameters a = 8.924 Å, b = 12.345 Å, c = 15.678 Å.

Scale-Up Challenges and Solutions

Challenge 1: Low Yield in C6 Amination

  • Solution : Microwave-assisted synthesis at 150°C reduces reaction time from 24h to 45min with 92% yield

Challenge 2: Epimerization During Workup

  • Solution : Acidic aqueous quench (pH 4.0) stabilizes the chiral center

Challenge 3: Solubility Limitations

  • Solution : Use of DMSO/EtOH co-solvent system (38.89 mg/mL in DMSO)

Comparative Analysis of Synthetic Routes

MethodOverall YieldPurityScalability
Linear Synthesis11%95%Limited
Convergent Approach23%98%Pilot-scale
Solid-Phase Synthesis8%85%Research-scale

The convergent strategy employing late-stage Suzuki coupling demonstrates superior efficiency but requires specialized metal catalysts.

Industrial-Scale Production

Tocris Bioscience's manufacturing process (under University of California license) reportedly uses:

  • Continuous flow chemistry for purine functionalization

  • Enzymatic asymmetric reduction for chiral alcohol synthesis

  • Supercritical fluid chromatography (SFC) for final purification

Typical batch sizes range from 10g (R&D) to 2kg (GMP-grade), with COA specifications including:

  • Residual solvents: <500ppm DMSO

  • Heavy metals: <10ppm

  • Enantiomeric excess: >99.5%

FactorSpecificationDegradation Products
Thermal (25°C)Stable >24 months at +4°CN-dealkylation at C9
PhotolyticProtect from lightPurine ring oxidation
Hydrolytic (pH 7.4)t₁/₂ = 38 daysHydrolysis of chloroaniline bond

Lyophilized formulations in amber vials under argon atmosphere extend shelf-life to 5 years .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Purvalanola
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Purvalanola

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.